molecular formula C14H15N5 B12248522 9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine

9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine

Cat. No.: B12248522
M. Wt: 253.30 g/mol
InChI Key: TZLNEXHYIXUOKO-UHFFFAOYSA-N
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Description

9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound is characterized by the presence of an ethyl group at the 9th position and a 4-methylphenyl group attached to the nitrogen atom at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method includes the reaction of 9H-purine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 4-methylaniline under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl or methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, thereby modulating the biochemical pathways they regulate. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine: Characterized by the presence of an ethyl group and a 4-methylphenyl group.

    This compound derivatives: Variants with different substituents on the purine ring or the phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

9-ethyl-N-(4-methylphenyl)purin-6-amine

InChI

InChI=1S/C14H15N5/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,15,16,18)

InChI Key

TZLNEXHYIXUOKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)C

Origin of Product

United States

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